![molecular formula C9H6BrNO2S B1527815 Methyl 5-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-49-9](/img/structure/B1527815.png)
Methyl 5-bromobenzo[d]thiazole-2-carboxylate
Overview
Description
“Methyl 5-bromobenzo[d]thiazole-2-carboxylate”, also known as MBTBC, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C9H6BrNO2S and an average mass of 272.118 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromobenzo[d]thiazole-2-carboxylate” consists of a thiazole ring, which is a heterocycle with sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis
“Methyl 5-bromobenzo[d]thiazole-2-carboxylate” is a solid compound . It has a molecular weight of 272.12 g/mol.Scientific Research Applications
Synthesis and Chemical Reactivity
- Methyl 5-bromobenzo[d]thiazole-2-carboxylate and similar compounds are of interest due to their chemical reactivity and synthesis possibilities. For instance, Yamada, Fukui, and Nunami (1995) developed a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates, showcasing the potential for diverse chemical modifications of these compounds (Yamada, Fukui, & Nunami, 1995).
Pharmaceutical Research
- In the field of pharmaceutical research, thiazole derivatives, including those related to Methyl 5-bromobenzo[d]thiazole-2-carboxylate, have been studied for their biological activities. Mhaske et al. (2011) reported on the synthesis and antimicrobial activities of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives, demonstrating the potential of these compounds in the development of new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Material Science and Catalysis
- The reactivity of thiazole derivatives extends into the realm of material science and catalysis. Stander-Grobler et al. (2011) explored the formation of carbene complexes derived from thiazole, which have potential applications in catalysis (Stander-Grobler, Schuster, Strasser, Albrecht, Cronje, & Raubenheimer, 2011).
Corrosion Inhibition
- Thiazole-4-carboxylates, closely related to Methyl 5-bromobenzo[d]thiazole-2-carboxylate, have been evaluated for their effectiveness in corrosion inhibition. El aoufir et al. (2020) studied the inhibition properties of synthesized thiazole-4-carboxylates on mild steel corrosion in HCl, showing promising results for industrial applications (El aoufir, Zehra, Lgaz, Chaouiki, Serrar, Kaya, Salghi, AbdelRaheem, Boukhris, Guenbour, & Chung, 2020).
Safety and Hazards
The safety information for “Methyl 5-bromobenzo[d]thiazole-2-carboxylate” indicates that it is a compound with some hazards. The signal word for this compound is “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Methyl 5-bromobenzo[d]thiazole-2-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 5-bromo-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEANUMNWBOZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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